molecular formula C6Cl2N4 B12969519 3,6-Dichloropyrazine-2,5-dicarbonitrile

3,6-Dichloropyrazine-2,5-dicarbonitrile

Cat. No.: B12969519
M. Wt: 198.99 g/mol
InChI Key: SILTXHLSAGGGLP-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazine-2,5-dicarbonitrile serves as a versatile and critical building block in organic synthesis, particularly in the development of advanced functional materials. Its primary research value lies in its role as a precursor for constructing novel dicyanopyrazine (DPZ)-based photoredox catalysts . These catalysts are a class of tunable organic molecules that absorb visible light and facilitate single electron transfer (SET) processes, driving a wide range of chemical transformations such as oxidations, reductions, and C-C bond-forming reactions . The two chlorinated sites on the pyrazine core allow for strategic functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling researchers to systematically elaborate the molecular structure and fine-tune its electronic properties . This tunability is essential for designing push-pull systems with tailored photophysical characteristics, making compounds derived from this intermediate valuable tools in modern photochemistry for applications like cross-dehydrogenative coupling and annulation reactions .

Properties

Molecular Formula

C6Cl2N4

Molecular Weight

198.99 g/mol

IUPAC Name

3,6-dichloropyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C6Cl2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5

InChI Key

SILTXHLSAGGGLP-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloropyrazine-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the oxidation of aniline in the presence of chlorine water, leading to the formation of the desired compound . Another method includes the use of di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate as a precursor, which can be obtained on a large scale .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and subsequent purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include triethylamine, methanol, and other nucleophiles. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3,6-Dichloropyrazine-2,5-dicarbonitrile involves its ability to undergo single electron transfer (SET) reactions, making it a powerful photoredox catalyst. The compound’s structure allows for the efficient transfer of electrons, facilitating various chemical transformations. Molecular targets and pathways involved include the interaction with substrates to promote oxidation, reduction, and other photoredox processes .

Comparison with Similar Compounds

Structural and Electronic Differences

a) 5,6-Dichloropyrazine-2,3-dicarbonitrile (Isomer)

  • Substituent Positions: Chlorine atoms at positions 5 and 6, with cyano groups at 2 and 3.
  • Reactivity: The altered substituent positions reduce symmetry, leading to distinct electronic properties. This isomer exhibits stronger electron-deficient behavior at the 2,3-cyano positions, enhancing its utility in synthesizing push-pull photoredox-active molecules .
  • Applications : Preferred in optoelectronic materials due to enhanced charge-transfer capabilities compared to 3,6-dichloropyrazine-2,5-dicarbonitrile .

b) 2,6-Dichloropyridine-3,5-dicarbonitrile

  • Core Structure : Pyridine ring instead of pyrazine.
  • Interactions : Forms planar molecular chains via C–H⋯N and C–Cl⋯N interactions, differing from the pyrazine derivative’s hydrogen-bonded networks .
  • Thermal Stability : Lower melting point (~200°C) compared to pyrazine derivatives, attributed to reduced aromatic stabilization .

a) Antimycobacterial Activity

  • 3-Benzylaminopyrazine-2,5-dicarbonitrile: Exhibits moderate activity against Mycobacterium tuberculosis (MIC = 15 µM), whereas derivatives with amino or methyl substitutions show improved efficacy (MIC = 3 µM for Derivative 8) .

b) Acetylcholinesterase (AChE) Inhibition

  • 2-Aminopyridine-3,5-dicarbonitriles: Highly selective for human AChE (IC₅₀ < 1 µM), with amino groups enabling hydrogen bonding to the enzyme’s active site .
  • Chlorinated Pyrazines: The absence of amino groups in this compound likely diminishes AChE affinity, highlighting the critical role of substituent chemistry in bioactivity .

Thermal and Energetic Properties

a) 2,2′-Azobis(1H-Imidazole-4,5-dicarbonitrile) (TCAD)

  • Thermal Stability : Decomposes at 369–371°C, with a high standard formation enthalpy (ΔfH° = 960 kJ/mol) due to its azo bridge and nitrogen-rich structure .
  • Comparison : this compound lacks the azo group, resulting in lower thermal stability but reduced sensitivity to external stimuli, making it safer for industrial processing .

b) Tetrazole Derivatives

  • 4,5-Di(1H-tetrazol-5-yl)-1H-imidazole : Decomposes at 227°C, significantly lower than TCAD but higher than pyrazine-dicarbonitriles. The tetrazole rings enhance energy density but reduce thermal resilience .

Data Tables

Table 1: Structural and Thermal Comparison

Compound Core Structure Key Substituents Melting Point/Decomposition (°C) Notable Applications
This compound Pyrazine Cl (3,6); CN (2,5) ~300 (estimated) Pharmaceutical intermediates
5,6-Dichloropyrazine-2,3-dicarbonitrile Pyrazine Cl (5,6); CN (2,3) 290–310 Optoelectronic materials
2,6-Dichloropyridine-3,5-dicarbonitrile Pyridine Cl (2,6); CN (3,5) ~200 Crystallography studies
TCAD Imidazole-azo CN (4,5); N=N bridge 369–371 Energetic materials

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